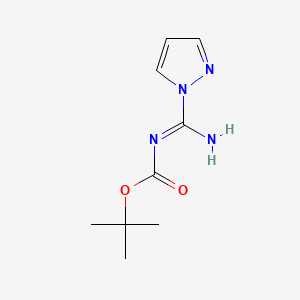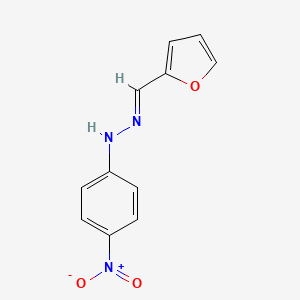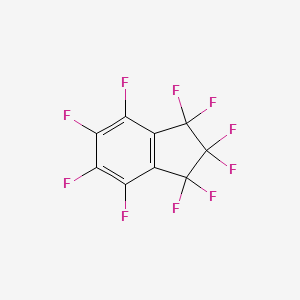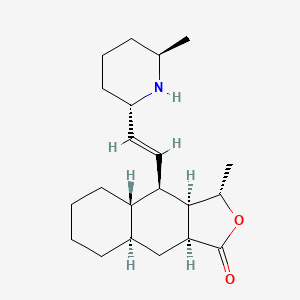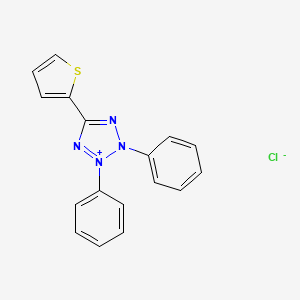
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Descripción general
Descripción
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride, also known as STC, is a chemical compound with the empirical formula C17H13N4Cl1S1 . It has a molecular weight of 340.83 . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular structure of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride consists of a tetrazolium core, which is a five-membered ring with four nitrogen atoms and one carbon atom. This core is substituted with two phenyl groups and one thienyl group .Physical And Chemical Properties Analysis
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride is a solid at 20 degrees Celsius . It is sensitive to light and should be stored away from it . The compound is soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Susceptibility Testing for Mycobacteria
- Specific Scientific Field : Medical Microbiology
- Summary of the Application : STC is used in a modified broth microdilution method for rapidly determining the antimicrobial susceptibility of clinical isolates of Mycobacterium fortuitum and Mycobacterium abscessus . This method is important for managing nontuberculous mycobacterial infections, which have been increasing in prevalence .
- Methods of Application or Experimental Procedures : The modified broth microdilution method involves using STC as an oxidation-reduction indicator. As the organisms grow, STC changes from colorless to red, providing an easy-to-read minimal inhibitory concentration (MIC) endpoint .
- Results or Outcomes : The study found that most isolates of M. fortuitum and M. abscessus in Korea are susceptible or intermediately susceptible to amikacin, cefoxitin, ciprofloxacin, and clarithromycin . The modified colorimetric MIC testing method using STC was proven to be a useful surrogate for rapidly growing mycobacteria (RGM) antibiotic susceptibility testing .
Determining Seed Viability
- Specific Scientific Field : Plant Biology
- Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
- Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
- Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .
Determining Seed Viability
- Specific Scientific Field : Plant Biology
- Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
- Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
- Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .
Propiedades
IUPAC Name |
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVMOZOYHDIGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



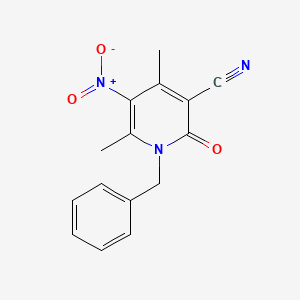
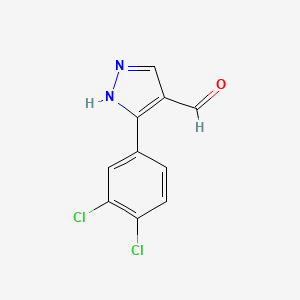
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

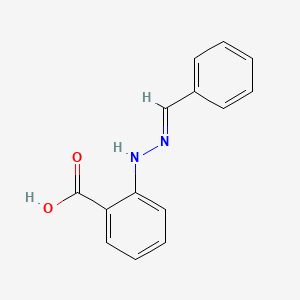
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

